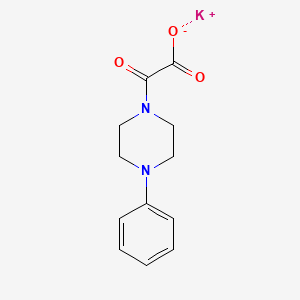

Potassium 2-oxo-2-(4-phenylpiperazin-1-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

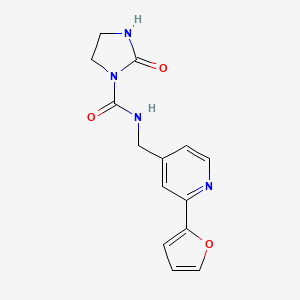

“Potassium 2-oxo-2-(4-phenylpiperazin-1-yl)acetate” is a chemical compound that is related to a class of compounds known as benzimidazole and piperazine derivatives . These compounds have been noted for their diverse biological effects, notably their impact on the central nervous system .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, benzimidazole derivatives have been synthesized conventionally by condensing the benzimidazole nuclei with various substituted piperazines to obtain targeted benzimidazole–piperazine hybrids .Aplicaciones Científicas De Investigación

Chemical Reactions and Structural Studies

Reaction with Copper(II) Chloride : A study by Yudina et al. (2011) explored the reaction of a similar potassium compound with copper(II) chloride, leading to the formation of a new compound, whose structure was confirmed by X-ray diffraction studies (Yudina et al., 2011).

Catalytic Oxidation Applications : Research by Wu et al. (2015) investigated the use of potassium compounds, including acetates, as precursors for preparing catalysts like MnOx/MCM-41, which showed significant activity in the oxidation of benzyl alcohol (Wu et al., 2015).

Pharmaceutical Ingredient Analysis : Shcherbyna et al. (2019) developed a method for determining the active pharmaceutical ingredient in a substance similar to potassium 2-oxo-2-(4-phenylpiperazin-1-yl)acetate, highlighting its potential in pharmaceutical quality control (Shcherbyna et al., 2019).

Synthesis and Biological Evaluation : Muralikrishna et al. (2014) synthesized and evaluated the biological activity of a series of compounds related to potassium 2-oxo-2-(4-phenylpiperazin-1-yl)acetate, highlighting its potential in pharmaceutical applications (Muralikrishna et al., 2014).

Hepatoprotective Properties : Martyshuk et al. (2022) examined the hepatoprotective properties of a related potassium compound, demonstrating its potential therapeutic applications (Martyshuk et al., 2022).

Additional Chemical Synthesis and Properties

Novel Synthesis Methods : Borozdenko et al. (2021) studied the synthesis and effects of a potassium compound similar to the one , indicating its potential in cognitive function improvement and neuroprotection (Borozdenko et al., 2021).

Cross-Coupling Reaction Studies : Alacid and Nájera (2008) investigated the cross-coupling reactions of potassium aryltrifluoroborates with organic chlorides, which could include potassium 2-oxo-2-(4-phenylpiperazin-1-yl)acetate, suggesting its potential in organic synthesis (Alacid & Nájera, 2008).

Antioxidant and Analgesic Properties : Nayak et al. (2014) synthesized a compound structurally similar to potassium 2-oxo-2-(4-phenylpiperazin-1-yl)acetate and evaluated its antioxidant, analgesic, and anti-inflammatory properties (Nayak et al., 2014).

Photoluminescent Properties : Bharti et al. (2013) explored the synthesis and photoluminescent properties of phenylmercury(II) complexes with nitrogen–sulfur ligands, which could potentially relate to the chemical structure of potassium 2-oxo-2-(4-phenylpiperazin-1-yl)acetate (Bharti et al., 2013).

Antibacterial and Anticancer Potential : Bilyi et al. (2015) synthesized and investigated the biological activity of 2-heteroaryl-[1,2,4]triazolo[1,5-c]quinazoline-5(6 H)-thiones, which may be structurally related to potassium 2-oxo-2-(4-phenylpiperazin-1-yl)acetate, showing antibacterial and anticancer potential (Bilyi et al., 2015).

Mecanismo De Acción

While the exact mechanism of action for “Potassium 2-oxo-2-(4-phenylpiperazin-1-yl)acetate” is not specified, related compounds have been found to show anti-cancer activities and apoptosis induction in different types of cancer cells . These compounds have been reported to suppress proliferation, migration, and induce apoptosis in human cervical cancer HeLa cells through oxidative stress mediated intrinsic mitochondrial pathway .

Direcciones Futuras

The future directions for research on “Potassium 2-oxo-2-(4-phenylpiperazin-1-yl)acetate” and related compounds could include further exploration of their biological effects, particularly their impact on the central nervous system . Additionally, further studies could focus on the synthesis of novel benzimidazole–piperazine derivatives and evaluation of their anxiolytic activity .

Propiedades

IUPAC Name |

potassium;2-oxo-2-(4-phenylpiperazin-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3.K/c15-11(12(16)17)14-8-6-13(7-9-14)10-4-2-1-3-5-10;/h1-5H,6-9H2,(H,16,17);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXUQCFLBZIJCNE-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)C(=O)[O-].[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13KN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium 2-oxo-2-(4-phenylpiperazin-1-yl)acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-difluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2472939.png)

![4-methyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B2472940.png)

![2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2472943.png)

![Propyl 2-amino-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B2472947.png)

![N-[1-(3-Fluorophenoxy)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2472951.png)

![Cyclopropyl[3-(trifluoromethoxy)phenyl]methanamine](/img/structure/B2472952.png)